6-ethyl-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one
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Overview
Description
6-methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one , is a chemical compound with the following structure:
Structure:C19H18O4
Preparation Methods
Synthetic Routes:: One method to synthesize this compound involves the reaction of 6-methoxy-2-hydroxychromone with 4-methoxyphenethylamine. The proposed mechanism includes acylation of the amine group followed by cyclization to form the chromone ring. The overall yield is approximately 74% .
Chemical Reactions Analysis
Reactions::
Acylation: The initial step involves acylation of the amine group using a suitable acylating agent.
Cyclization: The acylated intermediate undergoes intramolecular cyclization to form the chromone ring.
- Acylating agent (e.g., acetic anhydride)
- Base (e.g., pyridine)
- Solvent (e.g., dichloromethane)
Major Products:: The major product is the desired 6-methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit pharmacological effects, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It could serve as a probe in biological studies.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 6-methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one is unique due to its specific substitution pattern, similar compounds include other chromones and piperazine derivatives.
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-ethyl-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-4-one |
InChI |
InChI=1S/C23H24N2O4/c1-3-16-8-9-20-17(14-16)19(26)15-22(29-20)23(27)25-12-10-24(11-13-25)18-6-4-5-7-21(18)28-2/h4-9,14-15H,3,10-13H2,1-2H3 |
InChI Key |
NDHJWWHQZBMIEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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